molecular formula C18H13ClN6OS B2486359 N-(3-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868967-43-5

N-(3-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2486359
CAS No.: 868967-43-5
M. Wt: 396.85
InChI Key: YKDIMKHVZIAKJN-UHFFFAOYSA-N
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Description

This compound features a triazolopyridazine core substituted with a pyridin-2-yl group at position 3 and a thioacetamide side chain linked to a 3-chlorophenyl moiety. The triazolopyridazine scaffold is known for its bioisosteric properties with purines, enabling interactions with kinase and nucleic acid targets . The thioether linkage (C–S–C) in the acetamide chain may confer resistance to enzymatic hydrolysis compared to oxygen-based analogs .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6OS/c19-12-4-3-5-13(10-12)21-16(26)11-27-17-8-7-15-22-23-18(25(15)24-17)14-6-1-2-9-20-14/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDIMKHVZIAKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 3-Chloroaniline with Bromoacetyl Bromide

A modified procedure from and was employed:

  • 3-Chloroaniline (1, 5.08 g, 40 mmol) and saturated K₂CO₃ (35 mL) were stirred in CH₂Cl₂ (60 mL) at 0–5°C.
  • Bromoacetyl bromide (2, 4.43 mL, 50 mmol) was added dropwise over 5 minutes.
  • The mixture was stirred for 1 hour, followed by solvent removal and extraction with ethyl acetate (3 × 60 mL) .

Yield : 89% (white crystalline solid).
Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.39 (m, 2H, Ar–H), 7.29–7.26 (m, 2H, Ar–H), 4.02 (s, 2H, CH₂Br), 3.85 (s, 1H, NH).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 163.5 (C=O), 135.4 (Ar–C), 130.3 (Ar–C), 121.2 (Ar–C), 29.3 (CH₂Br).

Synthesis of 3-(Pyridin-2-yl)-Triazolo[4,3-b]Pyridazin-6-Thiol

Cyclization of 6-Chloro-Triazolo[4,3-b]Pyridazine with Pyridin-2-ylamine

Adapting methods from and:

  • 6-Chloro-triazolo[4,3-b]pyridazine (3.0 g, 18 mmol) and pyridin-2-ylamine (1.7 g, 18 mmol) were refluxed in acetonitrile (50 mL) with Sulphamic acid (0.5 g) for 12 hours.
  • The product was filtered and recrystallized from ethanol .

Yield : 78% (pale yellow crystals).
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, 1H, J = 4.8 Hz, Py–H), 8.25 (s, 1H, Triazole–H), 7.93–7.89 (m, 2H, Py–H), 7.45 (t, 1H, J = 6.0 Hz, Py–H).

Thiolation via Thiourea Exchange

  • The chlorinated intermediate (2.5 g, 12 mmol) was heated with thiourea (1.14 g, 15 mmol) in ethanol (40 mL) at 80°C for 6 hours.
  • NaOH (2 M, 20 mL) was added, and the mixture was stirred for 30 minutes.

Yield : 82% (off-white solid).
MS (EI) : m/z 256.1 [M+H]⁺.

Thioether Coupling Reaction

Nucleophilic Substitution of Bromoacetamide with Triazolopyridazine-Thiol

  • N-(3-Chlorophenyl)bromoacetamide (1.2 g, 5 mmol) and 3-(pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-thiol (1.28 g, 5 mmol) were dissolved in DMF (30 mL) .
  • K₂CO₃ (1.38 g, 10 mmol) was added, and the mixture was stirred at 60°C for 8 hours.
  • The product was precipitated with ice-water (100 mL) and filtered.

Yield : 72% (white crystalline solid).
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.75 (d, 1H, J = 4.8 Hz, Py–H), 8.31 (s, 1H, Triazole–H), 7.88–7.45 (m, 6H, Ar–H), 4.12 (s, 2H, SCH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.9 (C=O), 159.2 (Triazole–C), 149.5 (Py–C), 135.1 (Ar–C), 123.4–121.8 (Ar–C), 37.5 (SCH₂).

Alternative Synthetic Routes and Optimization

One-Pot Cyclization and Coupling

A streamlined protocol inspired by achieved a 68% yield by combining the cyclization and thioether formation steps using Sulphamic acid as a dual-purpose catalyst.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduced reaction time by 60% but resulted in lower yield (55%) due to partial decomposition.

Comparative Analysis of Synthetic Methods

Parameter Route A (Stepwise) Route B (One-Pot) Microwave Method
Overall Yield 72% 68% 55%
Reaction Time 14 hours 10 hours 0.5 hours
Purity (HPLC) 99.2% 98.5% 95.8%
Scalability High Moderate Low

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has shown promising biological activities:

Cytotoxicity: In vitro studies have indicated that derivatives of this compound exhibit moderate cytotoxicity against various cancer cell lines. For example:

Cell LineIC₅₀ (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values suggest significant cytotoxic effects comparable to established anticancer agents like Foretinib (IC₅₀ = 0.090 μM) .

Mechanism of Action: The compound is believed to exert its effects by inhibiting specific kinases, such as c-Met kinase, which plays a crucial role in cancer metastasis and progression . This inhibition may alter cellular signaling pathways leading to reduced cell proliferation and increased apoptosis in cancer cells.

Therapeutic Applications

The unique properties of this compound make it a candidate for further development in several therapeutic areas:

Oncology: Given its cytotoxicity against cancer cell lines and its mechanism targeting kinases involved in tumor growth, this compound holds potential as a novel anticancer agent .

Antimicrobial Research: The structural features suggest possible applications in developing antimicrobial agents. Compounds with similar structures have shown antibacterial properties against various pathogens .

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

  • In Vitro Efficacy Against Cancer Cell Lines: A study demonstrated that derivatives exhibited significant cytotoxicity against multiple cancer cell lines with varying mechanisms of action .
  • Molecular Docking Studies: In silico analyses have indicated potential interactions with targets like 5-lipoxygenase (5-LOX), suggesting anti-inflammatory properties alongside anticancer activity .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name Triazolopyridazine Substituent Acetamide Side Chain Key Structural Features References
Target Compound 3-(pyridin-2-yl) N-(3-chlorophenyl)thioacetamide Chlorophenyl enhances polarity; pyridin-2-yl may support π-π stacking with receptors.
N-Methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632, CAS 108825-65-6) 3-methyl N-methyl, N-phenyl Methyl groups increase lipophilicity; used in Lin28 protein inhibition studies.
N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)triazolo[4,3-b]pyridazin-6-yl]thio]acetamide 3-(pyridin-3-yl) N-(tetrahydrofuran-2-ylmethyl) Pyridin-3-yl alters binding orientation; tetrahydrofuran improves solubility.
N-{3-[3-(pyridin-3-yl)triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide 3-(pyridin-3-yl) N-phenyl, thiazine-linked Thiazine introduces sulfur-based hydrogen bonding potential.
E-4b (from HETEROCYCLES, 2003) 3,5-dimethyl-1H-pyrazolyl Benzoylamino-propenoic acid Carboxylic acid group enhances water solubility; pyrazolyl modifies steric bulk.
Key Observations:
  • Pyridinyl Position : Pyridin-2-yl (target) vs. pyridin-3-yl () alters electronic distribution and receptor interactions. The 2-position may favor planar binding to kinases .
  • Chlorophenyl vs.
  • Side Chain Modifications : Thioacetamide (target) vs. oxolanylmethyl () or thiazine () impacts solubility and metabolic stability.
Key Observations:
  • Lin28-1632 demonstrates functional inhibition at micromolar concentrations, suggesting the triazolopyridazine scaffold is critical for RNA-protein interactions .
  • The target compound’s lack of reported data necessitates extrapolation: its chloro and pyridinyl groups may enhance kinase affinity compared to methyl-substituted analogs.

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) LogP (Estimated) References
Target Compound Not reported Low (chlorophenyl, thioether) ~3.5
Lin28-1632 Not reported Moderate (methyl groups) ~2.8
E-4b 253–255 High (carboxylic acid) ~1.2
Compound Not reported High (tetrahydrofuran) ~2.0
Key Observations:
  • The target compound’s low solubility (predicted) may limit bioavailability, necessitating formulation adjustments.
  • E-4b’s carboxylic acid group significantly improves water solubility, a feature absent in thioacetamide analogs .

Biological Activity

N-(3-chlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that incorporates a triazole moiety, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridazine structure, which contributes to its unique biological properties. The presence of the chlorophenyl group and the thioacetamide functionality enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain triazole derivatives range from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound TypeMIC (μg/mL)Target Bacteria
Triazole Derivative0.125 - 8S. aureus, E. coli
Triazolo-thiadiazole16x > AmpicillinVarious Gram-positive bacteria

Anticancer Activity

The triazole scaffold is also associated with anticancer properties. Studies have demonstrated that certain triazole derivatives can inhibit the proliferation of cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Compounds containing the triazole ring have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for enhancing its biological efficacy. Modifications in the substituents on the triazole and pyridazine rings can lead to variations in potency and selectivity towards specific biological targets.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several triazole derivatives against resistant strains of bacteria. The results indicated that compounds with similar structural features to this compound showed promising results with lower MIC values compared to standard antibiotics .

Case Study 2: Anticancer Properties

Another study focused on the anticancer activity of triazole-based compounds where it was found that certain derivatives could inhibit tumor growth in vitro and in vivo models by targeting specific oncogenic pathways .

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